Sodium hypoiodite

Description

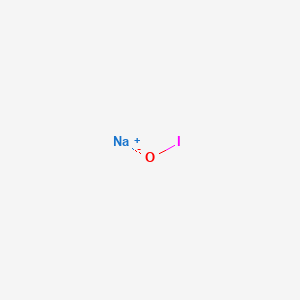

Structure

2D Structure

Properties

CAS No. |

22468-64-0 |

|---|---|

Molecular Formula |

INaO |

Molecular Weight |

165.894 g/mol |

IUPAC Name |

sodium;hypoiodite |

InChI |

InChI=1S/IO.Na/c1-2;/q-1;+1 |

InChI Key |

SAFWHKYSCUAGHQ-UHFFFAOYSA-N |

Canonical SMILES |

[O-]I.[Na+] |

Related CAS |

14332-21-9 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Sodium Hypoiodite Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hypoiodite (B1233010) (NaIO) is an inorganic sodium salt of hypoiodous acid. It is a highly reactive and potent oxidizing agent primarily utilized in organic synthesis.[1][2] Due to its significant instability in solution, sodium hypoiodite is almost exclusively generated in situ for immediate use in chemical transformations.[1][3] This guide provides a comprehensive overview of the core properties, synthesis, stability, reactivity, and analytical characterization of this compound solutions, tailored for a technical audience in research and development.

Core Properties and Characteristics

This compound's utility is defined by its chemical and physical properties, which are summarized below. As it is not isolated as a stable solid, these properties primarily pertain to the hypoiodite ion (IO⁻) in an aqueous solution.[3]

Physical and Chemical Identity

A summary of the key identification and structural properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | INaO | [1][2] |

| Molecular Weight | 165.894 g/mol | [1][4] |

| IUPAC Name | This compound | [2][4] |

| CAS Number | 22468-64-0 | [1][2][4] |

| Canonical SMILES | [O-]I.[Na+] | [1][2] |

| InChI Key | SAFWHKYSCUAGHQ-UHFFFAOYSA-N | [1][2] |

| Structure | Ionic compound composed of Na⁺ and IO⁻ ions |

Synthesis and In Situ Generation

The pronounced instability of this compound necessitates its preparation immediately prior to use.[1] Two primary methods are employed for its in situ generation.

Reaction of Iodine with Sodium Hydroxide (B78521)

The most conventional method involves the carefully controlled reaction of elemental iodine (I₂) with a cold, dilute aqueous solution of sodium hydroxide (NaOH).[1] This disproportionation reaction yields an aqueous solution containing both this compound and sodium iodide.[1][5]

Reaction: 2NaOH (aq) + I₂ (s) → NaIO (aq) + NaI (aq) + H₂O (l)[1]

Critical parameters for this synthesis are the use of a cold and dilute sodium hydroxide solution to favor the formation of hypoiodite over the more stable iodate (B108269), which is preferentially formed in hot, concentrated alkali.[1][3][6]

Logical Workflow for In Situ Synthesis

Caption: Workflow for the in situ generation of this compound.

Oxidation of Iodide Salts

An alternative and versatile strategy involves the oxidation of a stable iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), using a suitable terminal oxidant.[1] This method allows for the catalytic generation of hypoiodite.

Common Oxidants:

-

Sodium hypochlorite (B82951) (NaOCl)

-

tert-Butyl hydroperoxide (TBHP)

Experimental Protocol: In Situ Generation of this compound

-

Objective: To prepare an aqueous solution of this compound for immediate use in an organic reaction (e.g., iodoform (B1672029) test).

-

Materials:

-

Sodium hydroxide (NaOH) pellets

-

Iodine (I₂) crystals

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

-

Procedure: a. Prepare a dilute solution of NaOH (e.g., 5% w/v) by dissolving the required amount of NaOH pellets in cold distilled water. b. Place the flask containing the NaOH solution in an ice bath and allow it to cool to below 10°C with gentle stirring. c. Slowly add solid iodine crystals to the cold, stirring NaOH solution. Add the iodine in small portions until the solution retains a faint brown color, indicating a slight excess of iodine. d. The resulting solution contains this compound (NaIO) and sodium iodide (NaI) and is ready for immediate use.[7]

Stability and Decomposition

A defining characteristic of this compound is its limited stability in aqueous solution.[1] It readily undergoes a disproportionation reaction, where the iodine atom in the +1 oxidation state is simultaneously oxidized to +5 and reduced to -1.[3][8][9]

Disproportionation Reaction: 3NaIO (aq) → NaIO₃ (aq) + 2NaI (aq)[3]

This reaction is analogous to the decomposition of other sodium hypohalites, such as sodium hypochlorite.[10]

Factors Influencing Stability

The rate of decomposition is influenced by several factors, summarized in Table 2.

| Factor | Effect on Stability | Comments |

| pH | Decreased stability at high pH. | The hypoiodite ion is most stable in neutral or slightly acidic conditions. In strongly alkaline solutions (hot, concentrated NaOH), disproportionation to iodate is rapid.[3][11] |

| Temperature | Decreased stability at higher temperatures. | Synthesis is performed in cold conditions to minimize decomposition. Elevated temperatures accelerate the disproportionation reaction.[1] |

| Light | Decreased stability upon exposure to UV light. | Similar to sodium hypochlorite, solutions should be protected from light. |

| Concentration | Decreased stability at higher concentrations. | More dilute solutions of hypohalites are generally more stable.[10] |

Decomposition Pathway: Disproportionation

Caption: Disproportionation of this compound into sodium iodate and sodium iodide.

Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily acting as an oxidant and an electrophilic iodinating agent.

Haloform (Iodoform) Reaction

The most well-known application of this compound is the haloform reaction, used for the oxidative cleavage of methyl ketones or secondary alcohols that can be oxidized to methyl ketones.[1][12][13] This reaction produces a yellow precipitate of iodoform (CHI₃) and is a classical chemical test.[12][14]

The reaction proceeds via three main steps:

-

Enolization: The ketone undergoes tautomerization to its enolate form under basic conditions.

-

Halogenation: The enolate is exhaustively halogenated at the α-methyl position.

-

Cleavage: The resulting tri-iodomethyl ketone is cleaved by hydroxide attack, yielding iodoform and a carboxylate salt.[13]

Reaction Pathway for the Iodoform Test

Caption: Simplified mechanism of the haloform (iodoform) reaction.

Experimental Protocol: Iodoform Test for a Methyl Ketone

-

Objective: To detect the presence of a methyl ketone functional group.

-

Materials:

-

Organic compound to be tested (e.g., acetone)

-

5% Sodium hydroxide (NaOH) solution

-

Potassium iodide (KI) / Iodine (I₂) reagent (Lugol's solution or prepared by dissolving I₂ in aqueous KI)

-

Test tubes, water bath

-

-

Procedure: a. Dissolve a small amount (approx. 0.1 g or 4-5 drops) of the organic compound in 2 mL of water or dioxane in a test tube.[15] b. Add 2 mL of 5% NaOH solution.[15] c. Add the KI/I₂ reagent dropwise with shaking until a persistent dark iodine color remains.[15] d. Gently warm the mixture in a water bath (approx. 60°C) for a few minutes.[15] e. If the iodine color fades, add more reagent until the color persists for at least two minutes of heating. f. Add a few drops of NaOH solution to remove the excess iodine until the solution is colorless or pale yellow. g. Cool the test tube. The formation of a pale yellow, antiseptic-smelling precipitate (iodoform) indicates a positive test.[12][15]

Iodination of Nitrogen Compounds

This compound is also effective for the iodination of various nitrogen-containing compounds, such as the conversion of imines to iodoimines and the iodination of heterocycles like 1H-benzotriazole.[1][2]

Spectroscopic Characterization

Spectroscopic methods are essential for studying the transient nature of the hypoiodite ion in solution.

UV-Visible and Raman Spectroscopy

-

UV-Visible Spectroscopy: This technique is valuable for monitoring the kinetics of hypoiodite disproportionation. The hypoiodite ion (IO⁻) has a distinct absorbance spectrum, and its decay can be followed over time. Such kinetic studies show that the disproportionation is second-order with respect to the hypoiodite concentration.[16]

-

Raman Spectroscopy: Raman spectroscopy provides direct evidence for the presence of the hypoiodite ion in solution. The characteristic I-O stretching vibration is a key identifier.[16][17][18]

A summary of key spectroscopic data is presented in Table 3.

| Technique | Parameter | Value | Reference |

| Raman Spectroscopy | I-O Stretch (for IO⁻) | 430 ± 2 cm⁻¹ | [17][18] |

| Raman Spectroscopy | I-O Stretch (for I₂OH⁻) | 560 ± 2 cm⁻¹ | [17][18] |

| UV-Visible Spectroscopy | Disproportionation Kinetics | Second-order decay | [16] |

| UV-Visible Spectroscopy | Isobestic Point (in ICl reaction) | ~248 nm | [16] |

Experimental Protocol: Kinetic Analysis via UV-Visible Spectroscopy

-

Objective: To monitor the rate of disproportionation of this compound.

-

Materials & Equipment:

-

Freshly prepared this compound solution

-

UV-Visible spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

-

Procedure: a. Set the spectrophotometer to scan a relevant UV-Vis range (e.g., 220-400 nm) or to monitor absorbance at the λ_max of the hypoiodite ion.[16] b. Prepare the this compound solution in situ directly before the measurement. c. Quickly transfer a sample of the solution to a quartz cuvette and place it in the spectrophotometer. d. Immediately begin recording absorbance spectra at fixed time intervals (e.g., every 30 seconds). e. Continue data collection for at least two half-lives of the reaction.[16] f. Analyze the data by plotting absorbance versus time. A plot of 1/Absorbance versus time should yield a straight line, confirming the second-order kinetics of the disproportionation reaction.[16]

Conclusion

This compound is a powerful but unstable oxidizing and iodinating agent of significant utility in organic chemistry. Its properties are dictated by the transient nature of the hypoiodite ion, which readily undergoes disproportionation. A thorough understanding of its in situ generation, factors affecting its stability, and its reaction mechanisms is critical for its effective application in research and development. The experimental and analytical protocols detailed in this guide provide a framework for the controlled generation and characterization of this compound solutions for synthetic purposes.

References

- 1. This compound|22468-64-0|Research Chemicals [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. inorganic chemistry - Why salts of hypoiodous acid like this compound has not been isolated as solid yet? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Hypoiodus acid, sodium salt | INaO | CID 23681088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. youtube.com [youtube.com]

- 8. Disproportionation Reaction: Definition, Characteristics, Steps & Examples [allen.in]

- 9. Khan Academy [khanacademy.org]

- 10. hillbrothers.com [hillbrothers.com]

- 11. Hypoiodite Ion Formula, Structure & Preparation | Study.com [study.com]

- 12. brainly.in [brainly.in]

- 13. Haloform reaction - Wikipedia [en.wikipedia.org]

- 14. The haloform reaction of acetone with sodium hypobromite class 12 chemistry CBSE [vedantu.com]

- 15. ncert.nic.in [ncert.nic.in]

- 16. nrc.gov [nrc.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Sodium Hypoiodite from Iodine and Sodium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of sodium hypoiodite (B1233010) (NaIO) through the reaction of elemental iodine (I₂) and sodium hydroxide (B78521) (NaOH). Due to its inherent instability, sodium hypoiodite is almost exclusively prepared in situ for immediate use in various chemical transformations.[1][2] This document details the underlying chemistry, optimal reaction conditions, experimental protocols, and quantitative data pertinent to its synthesis and application.

Introduction to this compound

This compound is an inorganic sodium salt of hypoiodous acid, with the chemical formula NaOI.[3] It serves as a potent oxidizing and iodinating agent in synthetic organic chemistry.[1][3] Notable applications include the haloform (iodoform) reaction for the oxidative cleavage of methyl ketones and the iodination of nitrogen-containing heterocycles.[1][3][4] The hypoiodite anion (IO⁻) features iodine in the +1 oxidation state.[3] A key characteristic of this compound is its limited stability in aqueous solutions, where it rapidly disproportionates into sodium iodide (NaI) and sodium iodate (B108269) (NaIO₃).[1][2][3] Consequently, it is not isolated as a stable solid and is generated within the reaction mixture as needed.[1][2]

Reaction Chemistry and Mechanism

The synthesis of this compound is achieved through the disproportionation of elemental iodine in a basic medium. When iodine is added to a cold, dilute solution of sodium hydroxide, an equilibrium is established, yielding this compound, sodium iodide, and water.[1][3][5]

Overall Reaction: I₂ + 2NaOH ⇌ NaOI + NaI + H₂O[1][3]

This reaction is a classic example of disproportionation, where the oxidation state of iodine (0 in I₂) is simultaneously reduced to -1 (in NaI) and oxidized to +1 (in NaOI). The reaction must be carefully controlled to favor the formation of the hypoiodite salt.

Caption: Reaction pathway for this compound synthesis.

Influence of Reaction Parameters

The yield and stability of the generated this compound are critically dependent on the reaction conditions. To maximize the concentration of NaOI and prevent its subsequent disproportionation to sodium iodate, precise control over temperature and reactant concentration is essential.

| Parameter | Optimal Condition | Rationale and Consequences of Deviation | Citation(s) |

| Temperature | Cold (0-5 °C) | The formation of this compound is favored at low temperatures. If the solution is hot or concentrated, the initially formed hypoiodite rapidly disproportionates into sodium iodate (NaIO₃) and sodium iodide. | [1][3] |

| NaOH Concentration | Dilute Solution | Using a dilute solution of sodium hydroxide is crucial. In highly concentrated alkaline solutions, the disproportionation to iodate and iodide is the predominant reaction. | [1][2][5] |

| pH | Alkaline (pH ~11-12) | The reaction requires a basic medium. The resulting this compound solution is itself alkaline due to the hydrolysis of the hypoiodite ion. However, excessively high pH promotes decomposition. | [3][6] |

| Stoichiometry | 1:2 Molar Ratio (I₂:NaOH) | A 1:2 molar ratio of iodine to sodium hydroxide is typically employed for the initial formation reaction. | [3] |

Detailed Experimental Protocol: In Situ Generation

This protocol describes a standard laboratory procedure for the in situ preparation of an aqueous this compound solution for immediate use, for example, in an iodoform (B1672029) test.

4.1 Materials and Reagents

-

Elemental Iodine (I₂)

-

Sodium Hydroxide (NaOH) pellets

-

Distilled or deionized water

-

Substrate (e.g., a methyl ketone like acetone (B3395972) for the iodoform test)

-

Ice bath

-

Stir plate and magnetic stir bar

-

Beaker or Erlenmeyer flask

-

Graduated cylinders and pipettes

4.2 Reagent Preparation

-

Sodium Hydroxide Solution (e.g., 5% w/v): Carefully dissolve 5 g of NaOH pellets in 100 mL of cold distilled water. Allow the solution to cool to room temperature and then chill in an ice bath.

-

Iodine Solution: Prepare a solution of iodine as required by the specific application (e.g., by dissolving iodine in a potassium iodide solution to form the more soluble triiodide ion, I₃⁻, which is in equilibrium with I₂).

4.3 Procedure

-

Place the reaction flask containing the substrate (if applicable) in an ice bath and allow it to cool to 0-5 °C.

-

Slowly add the pre-chilled, dilute sodium hydroxide solution to the flask with continuous stirring.

-

Gradually add the iodine solution dropwise to the cold, basic mixture. The characteristic brown color of iodine should disappear as it reacts to form the pale yellow hypoiodite solution.[3]

-

Maintain the temperature between 0 and 5 °C throughout the addition.

-

Once the addition is complete, the resulting solution contains this compound and is ready for immediate use in the subsequent reaction step.

4.4 Safety Precautions

-

Handle sodium hydroxide with care; it is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Iodine is toxic and can cause irritation. Work in a well-ventilated fume hood.

-

The reaction can be exothermic; careful temperature control is necessary.

Caption: Workflow for in situ NaOI generation and use.

Quantitative Data and Characterization

The unstable nature of this compound means its properties are studied in solution. Spectrophotometry is a primary method for its quantification.[3]

| Property | Value | Conditions / Notes | Citation(s) |

| UV-Vis Absorption Maxima (λ_max) | 350 nm | Corresponds to electronic transitions. | [3] |

| Molar Absorptivity (ε) | 250 M⁻¹cm⁻¹ | At 350 nm. | [3] |

| pKa of Conjugate Acid (HOI) | 10.4 | At 25 °C. | [3] |

| Standard Reduction Potential (OI⁻/I⁻) | +0.49 V | At pH 14. | [3] |

| Decomposition Kinetics | Second-order | With respect to hypoiodite concentration. | [3] |

| Decomposition Rate Constant | 2.3 × 10⁻² M⁻¹s⁻¹ | At 25 °C. | [3] |

| IR Spectroscopy (O-I Stretch) | ~650 cm⁻¹ | In solution. | [3] |

Characterization Methods:

-

Spectrophotometry: Utilizes the characteristic UV absorption at 350 nm for quantification.[3]

-

Iodometric Titration: Involves adding excess arsenite solution followed by back-titration with a standard iodine solution. This method is effective but not specific if other iodine species are present.[3]

Stability and Disproportionation

This compound is thermodynamically unstable and readily undergoes disproportionation, particularly when heated or in concentrated solutions, to form the more stable iodide and iodate salts.[1][3]

Disproportionation Reaction: 3NaOI → 2NaI + NaIO₃

The equilibrium constant for this reaction is very large (K_eq ≈ 10²⁰), strongly favoring the products and explaining the compound's instability.[3] This decomposition pathway is the primary reason why this compound cannot be isolated as a solid and must be generated and used promptly.[1][2]

References

- 1. This compound|22468-64-0|Research Chemicals [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. webqc.org [webqc.org]

- 4. brainly.in [brainly.in]

- 5. Hypoiodous Acid: Structure, Properties & Uses Explained [vedantu.com]

- 6. Hypoiodite Ion Formula, Structure & Preparation | Study.com [study.com]

An In-depth Technical Guide to Sodium Hypoiodite: Chemical Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hypoiodite (B1233010) (NaIO) is a highly reactive inorganic compound recognized for its potent oxidizing and iodinating properties.[1][2] Despite its utility in synthetic organic chemistry, particularly in the haloform reaction and the iodination of nitrogenous compounds, its inherent instability presents significant challenges for isolation and storage.[1][3] Consequently, sodium hypoiodite is almost exclusively generated in situ for immediate use in chemical transformations. This guide provides a comprehensive overview of the chemical formula, molecular structure, physicochemical properties, and synthetic protocols related to this compound. It also details its primary applications and reaction mechanisms, offering a technical resource for professionals in research and development.

Chemical Formula and Molecular Structure

This compound is an inorganic salt with the chemical formula INaO or NaIO .[1][4] It is comprised of a sodium cation (Na⁺) and a hypoiodite anion (IO⁻) joined by an ionic bond.[2]

The hypoiodite anion is a diatomic species with a linear molecular geometry, characterized by an oxygen-iodine covalent bond and a bond angle of approximately 180 degrees.[2] The iodine atom in the hypoiodite anion exists in the +1 oxidation state.[2] While the molecular geometry is linear, the electronic geometry around both the oxygen and iodine atoms is tetrahedral, considering the lone pairs of electrons.[2]

Structural and Physicochemical Properties

A summary of the key structural and physicochemical properties of this compound and its constituent hypoiodite anion is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | INaO | [1][3][4] |

| IUPAC Name | This compound | [1][4] |

| Molecular Weight | 165.894 g/mol | [1][4] |

| CAS Number | 22468-64-0 | [1][4] |

| Appearance | Exists in solution; not isolated as a solid | [5] |

| Hypoiodite Ion (IO⁻) Geometry | Linear | [2] |

| Hypoiodite Ion (IO⁻) Bond Angle | ~180° | [2] |

Synthesis and Stability

In Situ Generation

Due to its significant instability in solution, this compound is prepared in situ immediately prior to its intended use.[1] The most common laboratory method involves the reaction of elemental iodine (I₂) with a cold, dilute aqueous solution of sodium hydroxide (B78521) (NaOH).[1]

Reaction Scheme: I₂ + 2NaOH (cold, dilute) → NaIO + NaI + H₂O

This reaction produces an aqueous solution containing both this compound and sodium iodide.[1] The control of reaction conditions, particularly temperature and the concentration of the base, is critical to maximize the yield of this compound and prevent its decomposition.[1]

An alternative method for the in situ generation of this compound involves the use of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of an oxidant like sodium hypochlorite (B82951) (NaOCl) or tert-butyl hydroperoxide.[1]

Instability and Disproportionation

This compound is highly unstable and readily undergoes disproportionation to form sodium iodide (NaI) and sodium iodate (B108269) (NaIO₃).[1][5] This decomposition is a key reason why this compound has not been isolated as a stable solid.[5]

Disproportionation Reaction: 3NaIO → 2NaI + NaIO₃

The rate of this disproportionation is influenced by factors such as temperature, pH, and the concentration of the alkali.[5][6]

Experimental Protocols

Protocol for In Situ Generation of this compound

This protocol describes the preparation of an aqueous solution of this compound for immediate use in a subsequent reaction.

Materials:

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice bath

-

Stir plate and stir bar

-

Erlenmeyer flask

Procedure:

-

Prepare a dilute solution of sodium hydroxide (e.g., 2 M) in distilled water.

-

Cool the NaOH solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add solid iodine (I₂) to the cold NaOH solution in small portions. The molar ratio of NaOH to I₂ should be 2:1.

-

Continue stirring in the ice bath until the iodine has completely dissolved, resulting in a pale yellow solution.

-

The resulting solution contains this compound and sodium iodide and should be used immediately.

Safety Precautions: Iodine is corrosive and can cause stains. Sodium hydroxide is caustic. Appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction should be performed in a well-ventilated fume hood.

Protocol for the Haloform Reaction of Acetone (B3395972)

This protocol details the use of in situ generated this compound for the iodoform (B1672029) test with acetone.

Materials:

-

Acetone

-

Aqueous solution of this compound (prepared as in 3.1)

-

Test tube

Procedure:

-

Add approximately 1 mL of acetone to a test tube.

-

Add the freshly prepared cold solution of this compound dropwise to the acetone with gentle shaking.

-

Observe the formation of a yellow precipitate of iodoform (CHI₃), which indicates a positive reaction.[7]

-

The other product of the reaction is sodium acetate.[7]

Applications in Organic Synthesis

The Haloform Reaction

This compound is a key reagent in the haloform reaction, a method used for the oxidative cleavage of methyl ketones and compounds that can be oxidized to methyl ketones.[1] This reaction is synthetically useful for converting methyl ketones into carboxylic acids with one less carbon atom, and it also serves as a classical chemical test (the iodoform test) for the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone.[8][9]

The reaction proceeds via the exhaustive iodination of the methyl group, followed by the cleavage of the resulting triiodomethyl ketone by a hydroxide ion to yield iodoform (a yellow precipitate) and the sodium salt of a carboxylic acid.[8]

Iodination of Nitrogen-Containing Compounds

This compound is also employed as an iodinating agent for various nitrogen-containing organic compounds.[1] For instance, it can be used to convert imines to iodoimines and to iodinate heterocyclic compounds such as 1H-benzotriazole.[1][3]

Conclusion

This compound, despite its instability, remains a valuable reagent in organic synthesis due to its potent oxidizing and iodinating capabilities. Its exclusive generation in situ necessitates a thorough understanding of the reaction conditions required to maximize its formation and reactivity. The haloform reaction and the iodination of nitrogenous compounds are prime examples of its synthetic utility. This guide has provided a detailed overview of the fundamental aspects of this compound, offering a valuable resource for its safe and effective application in a research and development setting.

References

- 1. This compound|22468-64-0|Research Chemicals [benchchem.com]

- 2. study.com [study.com]

- 3. refp.cohlife.org [refp.cohlife.org]

- 4. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics of disproportionation of hypoiodous acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Carbonyl Hypoiodites as Extremely Strong Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The haloform reaction of acetone with sodium hypobromite class 12 chemistry CBSE [vedantu.com]

- 9. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Instability and Disproportionation of Sodium Hypoiodite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inherent instability of sodium hypoiodite (B1233010) (NaIO) and its subsequent disproportionation in aqueous solutions. The document details the underlying chemical principles, kinetics, and thermodynamics of this process. Furthermore, it offers detailed experimental protocols for the preparation, monitoring, and analysis of sodium hypoiodite and its decomposition products, supplemented by visual representations of the reaction pathways and experimental workflows.

Introduction

This compound is a highly reactive inorganic compound that serves as a potent oxidizing agent in various chemical transformations. However, its utility is often hampered by its significant instability in solution, where it readily undergoes disproportionation—a redox reaction in which a substance is simultaneously oxidized and reduced—to form more stable iodine species: sodium iodide (NaI) and sodium iodate (B108269) (NaIO₃).[1] This characteristic necessitates the in situ generation of this compound for most synthetic applications, typically by reacting elemental iodine with a cold, dilute solution of sodium hydroxide (B78521).[1] Understanding the kinetics and mechanisms of its decomposition is crucial for controlling its reactivity and optimizing its application in research and development.

Reaction Mechanism and Kinetics

The disproportionation of this compound is a complex process influenced by several factors, including pH, temperature, and the concentration of reactants and iodide ions.

Overall Reaction

The primary disproportionation reaction of this compound is as follows:

3NaIO (aq) → 2NaI (aq) + NaIO₃ (aq)

In this reaction, the iodine in hypoiodite (oxidation state +1) is reduced to iodide (oxidation state -1) and oxidized to iodate (oxidation state +5).

Role of Hypoiodous Acid (HOI)

In aqueous solution, this compound exists in equilibrium with hypoiodous acid (HOI). The position of this equilibrium is pH-dependent. The disproportionation is understood to proceed through the reaction of these iodine(+1) species. The kinetics of the reaction are second-order with respect to the total hypoiodite/hypoiodous acid concentration.[1][2]

The key uncatalyzed disproportionation reactions are:

-

HOI + HOI → IO₂⁻ + I⁻ + 2H⁺

-

HOI + IO⁻ → IO₂⁻ + I⁻ + H⁺

The iodite (B1235397) ion (IO₂⁻) is a transient intermediate that is rapidly oxidized to iodate (IO₃⁻).

Factors Influencing Reaction Rate

Several experimental parameters significantly affect the rate of this compound disproportionation:

-

Temperature: The rate of disproportionation increases with temperature. For optimal generation and use of this compound, cold conditions (e.g., 0–5 °C) are essential to minimize decomposition.[1]

-

pH (Alkalinity): The stability of hypoiodite is highly pH-dependent. While it is most stable in neutral to slightly acidic solutions (pH 5-7), it is prone to rapid disproportionation under alkaline conditions (pH > 8).[1] Paradoxically, its common synthesis involves cold, dilute sodium hydroxide. This is a kinetic balancing act: the base is required to form the hypoiodite from iodine, but high concentrations and temperatures favor the subsequent disproportionation to iodate.

-

Concentration: Higher concentrations of this compound lead to a faster rate of decomposition, consistent with its second-order kinetics.[1]

-

Iodide Ion Concentration: The presence of iodide ions can influence the reaction rate, and the mechanism can become more complex with the formation of species like I₂OH⁻.

Quantitative Data

Thermodynamic Properties of Disproportionation

The standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for the overall disproportionation reaction (3IO⁻ → 2I⁻ + IO₃⁻) at 298.15 K can be calculated from the standard thermodynamic data of the individual ions.

| Thermodynamic Parameter | Value | Units |

| ΔH° | -263.8 | kJ/mol |

| ΔG° | -244.7 | kJ/mol |

| ΔS° | -64.1 | J/(mol·K) |

Note: These values are calculated based on the standard enthalpies and Gibbs free energies of formation for the aqueous ions (I⁻(aq), IO₃⁻(aq), and an estimated value for IO⁻(aq)). The negative ΔG° indicates that the disproportionation is a spontaneous process under standard conditions.

Kinetic Data

The rate of disproportionation is highly dependent on the specific iodine(+1) species reacting. The following table summarizes key rate constants for the reactions of hypoiodous acid at 25°C.

| Reactants | Rate Constant (k) | Units | pH Range |

| HOI + HOI | 0.3 | M⁻¹s⁻¹ | 7.6 - 11.1 |

| HOI + IO⁻ | 15 | M⁻¹s⁻¹ | 7.6 - 11.1 |

Data sourced from studies on hypoiodous acid disproportionation.[3]

An average activation energy of 46 kJ/mol has been determined for the disproportionation of the intermediate iodous acid (HOIO), highlighting the temperature sensitivity of these processes.[4]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Logical flow of this compound synthesis and disproportionation.

Caption: Workflow for UV-Vis spectroscopic kinetic analysis.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound and the analysis of its disproportionation.

Protocol for In Situ Preparation and UV-Visible Spectroscopic Monitoring

This protocol describes the generation of this compound and the subsequent monitoring of its decomposition using UV-Visible spectrophotometry.

Materials:

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Stirring plate and stir bar

-

Ice bath

Procedure:

-

Preparation of Stock Solutions:

-

Iodine Stock (e.g., 0.01 M I₂ in 0.1 M KI): Dissolve the required amount of KI in a minimal amount of deionized water in a volumetric flask. Add the solid I₂ and stir until fully dissolved. The KI is necessary to dissolve the I₂ through the formation of the triiodide ion (I₃⁻). Once dissolved, dilute to the final volume with deionized water. Store in a dark, sealed container.

-

Sodium Hydroxide Stock (e.g., 0.2 M): Dissolve the required amount of NaOH in deionized water in a volumetric flask and dilute to the mark.

-

-

Instrument Setup:

-

Reaction Initiation and Monitoring:

-

Pipette a specific volume of the iodine stock solution into a quartz cuvette (e.g., 1.5 mL).

-

Pipette an equal volume of the cold NaOH stock solution into the same cuvette (e.g., 1.5 mL). The final concentrations will be halved.

-

Immediately cap the cuvette, invert to mix, and place it in the spectrophotometer.

-

Start data acquisition immediately, recording absorbance at the chosen wavelength as a function of time. Continue until the absorbance stabilizes, indicating the completion of the reaction.

-

-

Data Analysis:

-

The rate of hypoiodite decay is second-order.[1] Therefore, a plot of 1/[IO⁻] versus time should yield a straight line.

-

Use the Beer-Lambert law (A = εbc) to convert absorbance (A) to concentration ([IO⁻]), if the molar absorptivity (ε) is known.

-

The slope of the linear plot of 1/[IO⁻] vs. time will be equal to the rate constant, k.

-

Protocol for Iodometric Titration of Disproportionation Products

This protocol allows for the quantification of the final products, iodide (I⁻) and iodate (IO₃⁻), after the disproportionation is complete. It involves two separate titrations.

Materials:

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution (e.g., 0.1 M)

-

Potassium iodide (KI)

-

Sulfuric acid (H₂SO₄), dilute (e.g., 2 M)

-

Starch indicator solution (freshly prepared)

-

Burette, pipettes, and conical flasks

Procedure for Total Iodine (Iodide + Iodate): This part is not typically performed as the initial iodine concentration is known. The focus is on determining the amount of iodate formed.

Procedure for Iodate (IO₃⁻) Quantification:

-

Sample Preparation: Take a known volume of the solution after the disproportionation reaction is complete.

-

Liberation of Iodine: To a conical flask, add an excess of solid potassium iodide (KI) and acidify with dilute sulfuric acid. The iodate in the sample will react with the excess iodide in the acidic solution to liberate iodine: IO₃⁻ (aq) + 5I⁻ (aq) + 6H⁺ (aq) → 3I₂ (aq) + 3H₂O (l)

-

Titration:

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution. The solution will initially be a dark brown/yellow.

-

Continue titrating until the solution becomes a pale straw yellow.

-

Add a few drops of starch indicator. The solution will turn a deep blue-black.

-

Continue the titration dropwise until the blue color disappears completely. This is the endpoint.

-

The reaction is: I₂ (aq) + 2S₂O₃²⁻ (aq) → 2I⁻ (aq) + S₄O₆²⁻ (aq)

-

-

Calculation:

-

From the stoichiometry, 1 mole of IO₃⁻ produces 3 moles of I₂, which in turn react with 6 moles of S₂O₃²⁻.

-

Use the volume and concentration of the thiosulfate titrant to calculate the moles of iodate in the original sample aliquot.

-

Conclusion

The disproportionation of this compound is a thermodynamically favorable and kinetically significant process that dictates its practical application. The reaction rate is highly sensitive to temperature, pH, and reactant concentrations, with second-order kinetics governing its decay. Due to this inherent instability, in situ generation under controlled, cold, and dilute alkaline conditions is the standard method for its use in chemical synthesis. The experimental protocols provided herein offer robust methods for studying the kinetics of this decomposition and for quantifying the resulting products, enabling researchers to better understand and control the reactivity of this potent but transient oxidizing agent.

References

The Iodoform Reaction: A Technical Guide to the Reaction of Sodium Hypoiodite with Methyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The haloform reaction, a cornerstone of organic chemistry, provides a reliable method for the identification and transformation of methyl ketones and related compounds. This technical guide focuses on the iodoform (B1672029) variant of this reaction, where sodium hypoiodite (B1233010) serves as the key reagent. The formation of a characteristic yellow precipitate of iodoform (triiodomethane) is a clear indicator of the presence of a methyl ketone or a substrate that can be oxidized to a methyl ketone.[1][2] This document provides an in-depth exploration of the reaction mechanism, substrate scope, and detailed experimental protocols for both qualitative and quantitative applications. Furthermore, it delves into the synthetic utility of this reaction in the oxidative demethylation of methyl ketones to carboxylic acids, a transformation of significant interest in organic synthesis and drug development.[3]

Introduction

Discovered in 1822, the haloform reaction is one of the oldest known organic reactions and remains a valuable tool in both academic and industrial laboratories.[4] The reaction involves the exhaustive halogenation of the methyl group of a methyl ketone in the presence of a base, leading to the formation of a haloform and a carboxylate salt.[5][6] The iodoform test, a specific application of the haloform reaction using iodine and a base (which together form sodium hypoiodite in situ), is widely used for the qualitative detection of methyl ketones due to the formation of a visually distinct yellow precipitate of iodoform (CHI₃).[1][2] Beyond its analytical utility, the haloform reaction offers a synthetic route for the conversion of methyl ketones to carboxylic acids, effectively cleaving a carbon-carbon bond under relatively mild conditions.[7][8]

Reaction Mechanism

The reaction of a methyl ketone with this compound proceeds through a series of well-established steps in a basic medium. The overall transformation can be represented by the following chemical equation:

R-CO-CH₃ + 3I₂ + 4NaOH → R-COONa + CHI₃↓ + 3NaI + 3H₂O[1]

The mechanism can be broken down into the following key stages:

-

Enolate Formation: A hydroxide (B78521) ion (OH⁻) acts as a base and abstracts an acidic α-hydrogen from the methyl group of the ketone, forming a resonance-stabilized enolate ion.[1] The α-hydrogens of a methyl ketone are particularly acidic due to the electron-withdrawing effect of the adjacent carbonyl group.

-

α-Halogenation: The nucleophilic enolate ion then attacks a molecule of iodine (I₂), resulting in the formation of an α-iodoketone. This process is repeated two more times, leading to the formation of a triiodomethyl ketone (R-CO-CI₃). Each successive iodination increases the acidity of the remaining α-hydrogens, making the subsequent halogenation steps progressively faster.[5]

-

Nucleophilic Attack by Hydroxide: A hydroxide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the triiodomethyl ketone. This forms a tetrahedral intermediate.

-

Cleavage of the Triiodomethyl Group: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the triiodomethyl carbanion (⁻CI₃) as a leaving group. The stability of the ⁻CI₃ anion, due to the inductive effect of the three iodine atoms, makes this cleavage step favorable.[9]

-

Proton Transfer: The triiodomethyl carbanion is a strong base and readily abstracts a proton from the newly formed carboxylic acid (or the solvent) to yield the final products: a carboxylate salt and iodoform (CHI₃), which precipitates out of the aqueous solution.[1]

Data Presentation

Substrate Scope

The iodoform test is highly specific for compounds containing a methyl ketone (R-CO-CH₃) group or structures that can be oxidized to a methyl ketone under the reaction conditions.[1][10]

| Positive Result | Negative Result |

| Methyl Ketones (e.g., Acetone, Acetophenone)[1][10] | Non-Methyl Ketones (e.g., Diethyl ketone, Benzophenone)[1] |

| Acetaldehyde (CH₃CHO)[1][2] | Other Aldehydes (e.g., Propanal, Benzaldehyde)[1] |

| Ethanol (CH₃CH₂OH)[1][10] | Methanol & most other Primary Alcohols[1] |

| Secondary Alcohols with a methyl group on the carbinol carbon (R-CH(OH)CH₃)[1][10] | Tertiary Alcohols[1] |

Quantitative Iodoform Yield

While often used qualitatively, the iodoform reaction can be adapted for quantitative analysis by measuring the amount of iodoform produced.[1] The yield of iodoform is influenced by factors such as reaction time, temperature, and the concentration of reactants.

| Substrate | Maximum Yield (%) | Reference |

| Acetaldehyde | 95 | [1] |

| Acetone | 98 | [1] |

Note: Yields are based on the stoichiometry of the reaction where one mole of methyl ketone produces one mole of iodoform.

Experimental Protocols

Qualitative Iodoform Test

This protocol is for the rapid identification of a methyl ketone or a related compound.

Reagents:

-

10% (w/v) Potassium Iodide (KI) in deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) in deionized water

-

5% (w/v) Sodium Hypochlorite (B82951) (NaOCl) solution (freshly prepared or commercial)

-

Iodine-Potassium Iodide (I₂/KI) solution: Dissolve 10 g of KI and 5 g of I₂ in 100 mL of deionized water.

-

Dioxane (if the sample is not water-soluble)

Procedure (Method A: Using NaOCl): [11]

-

In a test tube, add 0.2 mL of the liquid sample or approximately 0.1 g of the solid sample.

-

Add 2 mL of deionized water (or dioxane for insoluble samples).

-

Add 10 mL of 10% aqueous potassium iodide (KI) solution.[12]

-

Add 10 mL of freshly prepared 5% sodium hypochlorite (NaOCl) solution.[12]

-

Gently warm the mixture in a water bath (approximately 60°C) for a few minutes.[12]

-

A positive test is indicated by the formation of a pale yellow precipitate of iodoform (CHI₃).

Procedure (Method B: Using I₂/KI and NaOH): [11]

-

Dissolve approximately 0.1 g of a solid sample or 4-5 drops of a liquid sample in 2 mL of water or dioxane in a test tube.

-

Add 2 mL of 5% aqueous sodium hydroxide (NaOH) solution.

-

Add the I₂/KI solution dropwise with shaking until a persistent dark brown color of excess iodine is observed.

-

Allow the mixture to stand at room temperature for 2-3 minutes.

-

If no precipitate forms, gently warm the test tube in a water bath at approximately 60°C for 2-3 minutes. If the brown color fades, add more I₂/KI solution until the color persists for at least two minutes of heating.

-

Add a few drops of 5% NaOH solution to remove excess iodine until the solution becomes colorless or pale yellow.

-

Dilute the mixture with an equal volume of water and let it stand for 10-15 minutes.

-

The formation of a pale yellow, crystalline precipitate of iodoform with a characteristic "antiseptic" smell indicates a positive test.[1]

Quantitative Determination of Methyl Ketones via UV-Vis Spectrophotometry

This protocol outlines the quantitative analysis of a methyl ketone by converting it to iodoform and measuring the absorbance of the iodoform.

Reagents and Equipment:

-

20% (w/v) Iodine in a suitable solvent

-

20% (w/v) Sodium Hydroxide in deionized water

-

Chloroform (B151607) (HPLC grade)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Separatory funnel

Procedure: [1]

-

Reaction: In a suitable reaction vessel, add 1 to 5 mL of the sample containing the methyl ketone. Add 3.3 mL of 20% sodium hydroxide solution, followed by 10 mL of 20% iodine solution. Allow the reaction to proceed for a predetermined optimal time.

-

Extraction: After the reaction is complete, transfer the mixture to a separatory funnel and extract the iodoform into a known volume of chloroform.

-

Measurement: Measure the absorbance of the chloroform extract at 347 nm using a UV-Vis spectrophotometer.[1] Use chloroform as the blank.

-

Quantification: Determine the concentration of the methyl ketone in the original sample by comparing the absorbance to a standard calibration curve.

Preparation of Calibration Curve:

-

Prepare a stock solution of pure iodoform in chloroform of a known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different concentrations.

-

Measure the absorbance of each standard solution at 347 nm.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

Mandatory Visualizations

Applications in Research and Drug Development

The iodoform reaction is not merely a qualitative test; it serves as a valuable synthetic tool. The conversion of a methyl ketone to a carboxylic acid with one less carbon atom is a useful transformation in multi-step syntheses.[13] This oxidative cleavage can be particularly advantageous when other functional groups in the molecule are sensitive to harsher oxidizing agents.

In drug development, the identification and quantification of methyl ketones in starting materials, intermediates, and final products are crucial for quality control. The iodoform reaction, particularly its quantitative adaptation, can be employed as a simple and cost-effective analytical method. Furthermore, the synthesis of carboxylic acid derivatives from methyl ketone precursors using this reaction can be a key step in the development of new pharmaceutical compounds.

Conclusion

The reaction of this compound with methyl ketones is a robust and versatile chemical transformation with significant applications in both analytical and synthetic organic chemistry. Its characteristic yellow precipitate of iodoform provides a simple and effective means for the qualitative identification of a specific functional group. Moreover, the reaction's utility extends to the quantitative determination of methyl ketones and their synthetic conversion to carboxylic acids. A thorough understanding of the reaction mechanism, substrate scope, and experimental parameters is essential for researchers, scientists, and drug development professionals to effectively leverage this classic reaction in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Haloform Reaction [organic-chemistry.org]

- 4. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Haloform reaction - Wikipedia [en.wikipedia.org]

- 7. actascientific.com [actascientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Haloform Reaction - Chemistry Steps [chemistrysteps.com]

- 10. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 11. Iodoform Test - Principle, Methods and Examples. [allen.in]

- 12. testbook.com [testbook.com]

- 13. scribd.com [scribd.com]

The Role of Sodium Hypoiodite in the Haloform Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The haloform reaction is a well-established and versatile chemical transformation that facilitates the conversion of methyl ketones and compounds that can be oxidized to methyl ketones into the corresponding carboxylic acids with one less carbon atom, alongside the formation of a haloform.[1][2][3] This in-depth technical guide focuses on the pivotal role of sodium hypoiodite (B1233010) (NaOI) as the reactive species in the iodoform (B1672029) reaction, a specific variant of the haloform reaction. It provides a comprehensive overview of the reaction mechanism, quantitative data on substrate scope and yields, detailed experimental protocols, and visual representations of the reaction pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Discovered in the 19th century, the haloform reaction has evolved from a classical qualitative test for methyl ketones (the iodoform test) to a synthetically useful tool in modern organic chemistry.[1][4] The reaction's ability to cleave a carbon-carbon bond under relatively mild conditions makes it a valuable method for the synthesis of carboxylic acids, a fundamental functional group in many pharmaceuticals and biologically active molecules.[1]

Sodium hypoiodite is the key reagent in the iodoform reaction. It is typically generated in situ from the reaction of iodine (I₂) and a base, such as sodium hydroxide (B78521) (NaOH).[5][6] The reaction is characterized by the formation of iodoform (CHI₃), a pale yellow precipitate with a distinctive "antiseptic" odor, which historically served as the primary indicator of a positive test.[7][8] This guide will delve into the intricacies of this compound's function in this reaction, providing the technical details necessary for its practical application in a research and development setting.

The Core Mechanism: The Role of this compound

The haloform reaction proceeds through a series of well-defined steps, with this compound acting as both a halogenating agent and an oxidizing agent. The overall mechanism can be broken down into three main stages:

-

Enolate Formation: In the presence of a base (hydroxide ions from NaOH), the α-carbon of the methyl ketone is deprotonated to form an enolate ion. This is the rate-determining step of the reaction.[3]

-

Exhaustive Halogenation: The nucleophilic enolate then attacks the iodine of this compound, leading to the formation of a mono-iodinated ketone. This process is repeated two more times, with each subsequent iodination being faster than the previous one due to the electron-withdrawing effect of the iodine atoms, which increases the acidity of the remaining α-protons. This results in the formation of a tri-iodomethyl ketone.[3][9]

-

Nucleophilic Acyl Substitution and Haloform Formation: The tri-iodomethyl ketone is then attacked at the carbonyl carbon by a hydroxide ion. This is followed by the cleavage of the carbon-carbon bond, leading to the formation of a carboxylic acid and the tri-iodomethanide anion (⁻CI₃). The tri-iodomethanide anion is a good leaving group due to the stabilizing effect of the three electron-withdrawing iodine atoms. Finally, a proton transfer from the newly formed carboxylic acid (or solvent) to the tri-iodomethanide anion yields the final products: a carboxylate salt and iodoform (CHI₃).[3][5]

Logical Relationship Diagram: Generation of this compound

Caption: In situ generation of this compound.

Signaling Pathway Diagram: The Haloform Reaction Mechanism

Caption: The multi-step mechanism of the haloform reaction.

Quantitative Data

While the iodoform reaction is often used for qualitative identification, it is also a valuable synthetic tool for the preparation of carboxylic acids. The yield of the reaction can be influenced by factors such as the substrate, reaction temperature, and the choice of base. The following table summarizes representative yields for the conversion of various methyl ketones to their corresponding carboxylic acids.

| Substrate | Product | Reagents | Yield (%) | Reference |

| Acetophenone | Benzoic acid | I₂ / NaOH | High | [10] |

| 4-Phenylbut-3-en-2-one | 3-Phenylpropenoic acid | I₂ / t-BuOK | 95 | [11] |

| 4-(4-chlorophenyl)-4-oxobutanoic acid | 3-(4-chlorobenzoyl)propanoic acid | I₂ / NaOH | Not specified | [1] |

| Levulinic Acid | Succinic Acid | I₂ / t-BuOK | 36 (initial) | [11] |

| Propiophenone | Benzoic Acid | NaOCl/NaOH | Good | [1] |

| 2-Acetylfuran | Furan-2-carboxylic acid | I₂ / t-BuOK | High | [11] |

Experimental Protocols

The following protocols provide detailed methodologies for conducting the iodoform reaction for both qualitative and quantitative purposes.

Protocol 1: Qualitative Iodoform Test (Fuson and Tullock Method)

This protocol is a modified version of the classical iodoform test, suitable for a wide range of compounds.

Materials:

-

Test compound

-

Dioxane

-

Dilute aqueous sodium hydroxide (e.g., 5% NaOH)

-

Iodine-potassium iodide solution (I₂-KI)

-

Water bath (60°C)

Procedure:

-

Dissolve approximately 0.1 g of the solid compound or 4-5 drops of the liquid compound in 2 mL of water. If the compound is not soluble in water, add a small amount of dioxane to aid dissolution.[7]

-

Add 2 mL of 5% aqueous sodium hydroxide solution.[7]

-

Slowly add the iodine-potassium iodide solution dropwise while shaking the test tube until a dark brown color of iodine persists.[7]

-

Allow the mixture to stand at room temperature for 2-3 minutes. If no yellow precipitate of iodoform appears, gently warm the mixture in a 60°C water bath.[7]

-

If the brown color fades upon warming, add more iodine-potassium iodide solution until the color persists for at least 2 minutes of heating.[7]

-

Add a few drops of sodium hydroxide solution to remove the excess iodine (the brown color will disappear).

-

Dilute the mixture with water and allow it to stand for 10-15 minutes.[7]

-

The formation of a pale yellow precipitate (iodoform) with a characteristic antiseptic smell indicates a positive test.[5][7]

Protocol 2: Quantitative Determination of Ethanol (B145695) via Iodoform Reaction-Based Turbidimetry

This protocol describes a method for the quantitative analysis of ethanol in a sample.

Materials:

-

Ethanol sample

-

Iodine solution

-

Sodium hydroxide solution

-

Turbidimeter or spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of iodine and sodium hydroxide of appropriate concentrations.

-

Reaction Mixture: In a cuvette, mix the iodine solution and the sodium hydroxide solution.

-

Sample Addition: Add the ethanol-containing sample to the reagent mixture in the cuvette.

-

Turbidity Measurement: Immediately measure the turbidity of the solution over time using a turbidimeter or the absorbance at a suitable wavelength (e.g., 700 nm) using a spectrophotometer. The increase in turbidity is due to the formation of the iodoform precipitate.[12]

-

Calibration: Construct a calibration curve by measuring the rate of change in turbidity for a series of standard ethanol solutions of known concentrations.

-

Quantification: Determine the concentration of ethanol in the unknown sample by comparing its rate of turbidity change to the calibration curve.[12]

Experimental Workflow Diagram

Caption: A generalized workflow for the iodoform reaction.

Conclusion

This compound plays a crucial and multifaceted role in the haloform reaction. It acts as the active halogenating species, sequentially iodinating the methyl group of a ketone, and it is generated in situ under the basic reaction conditions. The subsequent cleavage of the tri-iodomethyl ketone by a hydroxide ion leads to the formation of a carboxylic acid and iodoform. This reaction, with its well-defined mechanism and broad applicability, remains a valuable transformation in the synthetic chemist's toolbox. The quantitative data and detailed protocols provided in this guide are intended to facilitate the successful application of the iodoform reaction in various research and development endeavors, from fundamental organic synthesis to the complex challenges of drug discovery.

References

- 1. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. testbook.com [testbook.com]

- 8. benchchem.com [benchchem.com]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. orgosolver.com [orgosolver.com]

- 11. One-step Conversion of Levulinic Acid to Succinic Acid Using I2/t-BuOK System: The Iodoform Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Sodium Hypoiodite: An In-Depth Technical Guide to its Application as an Electrophilic Iodinating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium hypoiodite (B1233010) (NaIO), a highly reactive and unstable inorganic compound, serves as a potent electrophilic iodinating agent in organic synthesis. Its utility is particularly pronounced in the functionalization of electron-rich aromatic systems, including phenols and anilines, which are common moieties in pharmaceutical intermediates. Due to its inherent instability, sodium hypoiodite is almost exclusively generated in situ, most commonly through the oxidation of sodium iodide (NaI) with sodium hypochlorite (B82951) (NaOCl). This method provides a cost-effective, efficient, and milder alternative to traditional iodinating reagents, often affording high yields of mono-iodinated products with excellent regioselectivity. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and mechanistic pathways associated with the use of this compound as an electrophilic iodinating agent in the context of research and drug development.

Introduction

The introduction of iodine atoms into organic molecules is a critical transformation in the synthesis of pharmaceuticals and other high-value chemical entities. Iodinated compounds are versatile intermediates, readily participating in a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making iodoarenes particularly valuable synthons.

Traditionally, electrophilic iodination has been achieved using molecular iodine in the presence of an oxidizing agent, or with more reactive but often harsher reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). The in situ generation of this compound from sodium iodide and sodium hypochlorite presents a compelling alternative, offering advantages in terms of safety, cost, and environmental impact. This guide will delve into the practical application of this methodology, providing detailed experimental procedures, quantitative data, and mechanistic insights to aid researchers in its successful implementation.

Core Principles: In Situ Generation of the Electrophilic Species

This compound is too unstable to be isolated and stored. Therefore, it is generated within the reaction mixture immediately before its consumption. The most prevalent method involves the reaction of sodium iodide with sodium hypochlorite, which is readily available as commercial bleach.

The reaction is believed to proceed through the formation of a more potent electrophilic species, likely iodine monochloride (ICl), which then acts as the primary iodinating agent. The overall transformation can be summarized as follows:

NaI + NaOCl → NaIO + NaCl

The this compound, or more accurately the active electrophilic iodine species generated, can then readily react with electron-rich substrates.

Experimental Protocols

General Procedure for the Electrophilic Iodination of Activated Aromatic Compounds

The following is a general protocol for the iodination of phenols and other activated aromatic substrates using in situ generated this compound. Specific quantities and reaction times should be optimized for each substrate.

Materials:

-

Substituted phenol (B47542) or other activated aromatic compound

-

Sodium iodide (NaI)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration typically 5-6%)

-

Ethanol (B145695) or other suitable alcohol solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, 10% (w/v)

-

Deionized water

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate and sodium iodide in ethanol.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add the sodium hypochlorite solution dropwise to the cooled reaction mixture over a period of 15-30 minutes, ensuring the temperature remains below 10 °C. The reaction is often exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 30 minutes to 2 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench any unreacted iodine by adding a 10% aqueous solution of sodium thiosulfate until the characteristic brown color of iodine disappears.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the iodinated product.

-

Collect the solid product by vacuum filtration, washing with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Example Protocol: Synthesis of 5-Iodovanillin[1][2]

Reactants:

-

Vanillin (B372448): 0.87 g (5.7 mmol, 1.0 eq)

-

Potassium Iodide (KI): 1.26 g (7.6 mmol, 1.3 eq) (Note: NaI can also be used)

-

Sodium Hypochlorite (3.5% solution): 14.5 mL

-

Ethanol (95%): 25 mL

Procedure:

-

Dissolve vanillin and potassium iodide in 95% ethanol in a 100 mL flask.

-

Cool the mixture in an ice bath.

-

Add the 3.5% sodium hypochlorite solution dropwise over 20 minutes with constant stirring.

-

Remove the flask from the ice bath and continue stirring at room temperature for an additional 20 minutes.

-

Neutralize excess iodine and sodium hypochlorite with 0.98 g of sodium thiosulfate.

-

Acidify the solution with hydrochloric acid until the product fully precipitates.

-

Cool the mixture, and collect the solid by vacuum filtration, washing with cold water.

-

Recrystallize the crude product from an ethanol-water mixture.

-

Dry the purified product over sodium hydroxide.

Yield: 1.0 g of 5-iodovanillin (B1580916) (63% yield)[1].

Quantitative Data for Electrophilic Iodination

The in situ generation of this compound has been successfully applied to the iodination of a variety of activated aromatic compounds. The following tables summarize the reaction conditions and yields for selected substrates.

Table 1: Iodination of Phenols with NaI/NaOCl

| Substrate | Product | Solvent | Reaction Time | Yield (%) | Reference |

| Phenol | 4-Iodophenol | aq. t-BuOH | 15 min | 85 | [2] |

| o-Cresol | 4-Iodo-2-methylphenol | aq. t-BuOH | 15 min | 90 | [2] |

| m-Cresol | 4-Iodo-3-methylphenol | aq. t-BuOH | 15 min | 88 | [2] |

| p-Cresol | 2-Iodo-4-methylphenol | aq. t-BuOH | 15 min | 82 | [2] |

| Vanillin | 5-Iodovanillin | Ethanol | 40 min | 63 | [1] |

Table 2: Iodination of Other Activated Aromatic Compounds

While comprehensive data for anilines and deactivated arenes using the NaI/NaOCl system is less readily available in the literature, related methods provide insights into the scope of electrophilic iodination. For instance, the iodination of aniline (B41778) using iodine and sodium bicarbonate yields p-iodoaniline in 75-84% yield[3]. The development of efficient protocols for a broader range of substrates remains an active area of research.

Mechanistic Pathways and Visualizations

The electrophilic iodination of aromatic compounds with in situ generated this compound is believed to proceed through the formation of a more potent electrophilic iodinating agent, likely iodine monochloride (ICl). The following diagrams illustrate the proposed mechanistic pathways.

Caption: Generation of the electrophile, ICl.

Caption: Electrophilic aromatic substitution mechanism.

Logical Workflow for Experimental Design

The following diagram outlines the logical workflow for designing and executing an electrophilic iodination experiment using in situ generated this compound.

Caption: Experimental workflow for iodination.

Conclusion and Future Outlook

The use of this compound, generated in situ from sodium iodide and sodium hypochlorite, represents a valuable and practical method for the electrophilic iodination of activated aromatic compounds. This approach offers significant advantages in terms of cost, safety, and environmental friendliness over many traditional iodination reagents. The methodology has been demonstrated to be effective for a range of phenols, providing good to excellent yields of mono-iodinated products with high regioselectivity.

Future research in this area should focus on expanding the substrate scope to include a wider variety of anilines and deactivated aromatic systems. The development of catalytic systems for the in situ generation of the electrophilic iodine species could further enhance the efficiency and sustainability of this process. For professionals in drug development, the mild reaction conditions and the ability to selectively introduce iodine make this a highly attractive method for the late-stage functionalization of complex molecules and the synthesis of key pharmaceutical intermediates. This in-depth guide provides the foundational knowledge and practical protocols necessary for the successful application of this powerful synthetic tool.

References

In-Depth Technical Guide to the Decomposition Kinetics of Aqueous Sodium Hypoiodite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition kinetics of aqueous sodium hypoiodite (B1233010) (NaIO). Due to its inherent instability, sodium hypoiodite is typically generated in situ, and its decomposition is a critical factor in applications ranging from organic synthesis to disinfection and radioactive iodine chemistry. This document details the underlying reaction mechanisms, kinetic parameters, and experimental protocols for studying its decomposition.

Core Concepts: The Instability and Disproportionation of Hypoiodite

Aqueous this compound exists in equilibrium with its conjugate acid, hypoiodous acid (HOI). The position of this equilibrium is governed by the pKa of hypoiodous acid, which is approximately 10.4 at 25°C.[1][2]

HOI ⇌ H⁺ + IO⁻

Both hypoiodous acid and the hypoiodite ion are unstable and undergo a rapid disproportionation reaction, yielding iodide (I⁻) and iodate (B108269) (IO₃⁻) ions. This process is the primary pathway for the decomposition of aqueous hypoiodite solutions. The overall stoichiometry of the disproportionation reaction is:

3HOI → 2I⁻ + IO₃⁻ + 3H⁺

3IO⁻ → 2I⁻ + IO₃⁻

The kinetics of this decomposition are complex and are significantly influenced by several factors, including pH, the concentration of iodide ions, and the presence of buffer species.

Quantitative Kinetic Data

The rate of hypoiodite disproportionation is second-order with respect to the total concentration of iodine in the +1 oxidation state ([HOI] + [IO⁻]). The reaction proceeds through several parallel pathways, with the dominant pathway being dependent on the pH of the solution. The generalized rate law for the disproportionation can be expressed as a sum of the contributions from the different reacting species.

The following tables summarize the key kinetic parameters for the uncatalyzed and buffer-catalyzed decomposition of aqueous hypoiodite, as reported in the literature.

Table 1: Equilibrium and Rate Constants for Uncatalyzed Disproportionation

| Parameter | Reaction | Value | Conditions | Reference |

| Acid Dissociation Constant (pKa) | HOI ⇌ H⁺ + IO⁻ | 10.4 ± 0.1 | T = 25°C, I = 50 mM | [1][2] |

| Second-Order Rate Constant (k₁) | HOI + HOI → products | 0.3 M⁻¹s⁻¹ | pH 7.6 - 11.1 | [1] |

| Second-Order Rate Constant (k₂) | HOI + IO⁻ → products | 15 M⁻¹s⁻¹ | pH 7.6 - 11.1 | [1] |

| Second-Order Rate Constant | IO⁻ + IO⁻ → IO₂⁻ + I⁻ | 7.2 x 10⁻² M⁻¹s⁻¹ | 25°C in 1 M NaOH | [3] |

| Second-Order Rate Constant | IO⁻ + I₂OH⁻ → IO₂⁻ + 2I⁻ + H⁺ | 6.0 M⁻¹s⁻¹ | 25°C in 1 M NaOH | [3] |

Table 2: Rate Constants for Buffer-Catalyzed Disproportionation

| Buffer Species | Reaction | Rate Constant (k_buffer) | Conditions | Reference |

| Hydrogencarbonate (HCO₃⁻) | HOI + HOI + HCO₃⁻ → products | 50 M⁻²s⁻¹ | pH 7.6 - 11.1 | [1] |

| Carbonate (CO₃²⁻) | HOI + HOI + CO₃²⁻ → products | 5000 M⁻²s⁻¹ | pH 7.6 - 11.1 | [1] |

| Borate (B(OH)₄⁻) | HOI + HOI + B(OH)₄⁻ → products | 1700 M⁻²s⁻¹ | pH 7.6 - 11.1 | [1] |

Experimental Protocols

The study of hypoiodite decomposition kinetics requires careful control of experimental conditions due to the reactant's instability. The following protocols are based on methodologies cited in the literature, primarily utilizing UV-Visible spectrophotometry.

In Situ Preparation of this compound Solution

This compound is typically prepared fresh for each experiment by reacting elemental iodine with a cold, dilute solution of sodium hydroxide (B78521).

Materials:

-

Elemental iodine (I₂)

-

Sodium hydroxide (NaOH), analytical grade

-

Sodium iodide (NaI) (optional, for studying iodide effects)

-

Distilled, deionized water

-

Ice bath

Procedure:

-

Prepare a dilute stock solution of NaOH (e.g., 0.1 M) in distilled, deionized water.

-

Cool the NaOH solution in an ice bath.

-

Slowly add a stoichiometric amount of solid I₂ to the cold, stirred NaOH solution. The reaction is: I₂ + 2NaOH → NaIO + NaI + H₂O

-

Keep the solution cold to minimize initial decomposition.

-

If studying the effect of iodide, a known concentration of NaI can be added to the initial NaOH solution.

Kinetic Analysis using UV-Visible Spectrophotometry

The decomposition of hypoiodite can be monitored by observing the change in absorbance of the solution over time. The hypoiodite ion (IO⁻) has a characteristic absorption maximum around 363 nm.

Equipment:

-

UV-Visible spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

-

Stopwatch

Procedure:

-

Set the spectrophotometer to the desired wavelength for monitoring the hypoiodite concentration (e.g., 363 nm).

-

Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25°C).

-

Prepare the fresh, cold this compound solution as described in section 3.1.

-

To initiate a kinetic run, transfer a known volume of the hypoiodite solution to a quartz cuvette and immediately place it in the spectrophotometer.

-

Start recording the absorbance at regular time intervals.

-

The reaction is followed until the absorbance reaches a stable value, indicating the completion of the disproportionation.

-

The rate constants can be determined by plotting the appropriate function of concentration (derived from absorbance using the Beer-Lambert law) versus time. For a second-order reaction, a plot of 1/[IO⁻] versus time will be linear.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical equilibria and the experimental workflow for studying the decomposition kinetics of aqueous this compound.

Caption: Decomposition pathway of aqueous hypoiodite.

References

Spectroscopic Characterization of the Hypoiodite Ion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hypoiodite (B1233010) ion (IO⁻), the conjugate base of hypoiodous acid, is a highly reactive and unstable intermediate in various chemical and biological processes. Its transient nature makes direct characterization challenging, yet understanding its spectroscopic properties is crucial for elucidating reaction mechanisms, particularly in fields like oxidative chemistry, environmental science, and pharmacology. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the hypoiodite ion, focusing on UV-Visible and Raman spectroscopy.

Generation of Hypoiodite for Spectroscopic Analysis

Due to its instability, the hypoiodite ion is typically generated in situ for spectroscopic studies.[1][2][3] Solid hypoiodite salts have not been isolated.[1] The primary method for producing aqueous solutions of hypoiodite involves the disproportionation of elemental iodine in a basic medium.[3]

Experimental Protocol: In-situ Generation from Iodine and Sodium Hydroxide (B78521)

A common method for generating hypoiodite in solution for spectroscopic analysis is the reaction of elemental iodine (I₂) with a cold, dilute aqueous solution of sodium hydroxide (NaOH).[3][4]

-

Reagents:

-

Procedure:

-

Prepare a stock solution of NaOH at the desired concentration.

-

Prepare a stock solution of I₂ (and NaI if needed) in water. Note that the solubility of I₂ in water is low but increases in the presence of I⁻ due to the formation of the triiodide ion (I₃⁻).

-

For UV-Visible and Raman spectroscopy, the solutions are typically mixed immediately before measurement. A flow system can be used for Raman spectroscopy to observe the transient species.[6]

-

The reaction is: I₂ + 2OH⁻ ⇌ IO⁻ + I⁻ + H₂O.[3] It is important to use dilute NaOH, as high concentrations can promote the further disproportionation of hypoiodite to iodate (B108269) (IO₃⁻).[1]

-

-

Instrumentation:

UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for detecting and quantifying the hypoiodite ion in solution.

The spectrum of the hypoiodite ion (IO⁻) is characterized by an absorption maximum around 363 nm.[5] In some studies, a band at 355 nm has been attributed to IO⁻, although other research suggests this may be due to a complex between iodine and water.[7] The spectrum obtained shortly after mixing iodine with a basic solution is considered to be that of the hypoiodite ion.[5] Over time, the absorbance at this wavelength decreases as the hypoiodite disproportionates.[5] An isobestic point around 248 nm is observed during this process.[5]

| Spectroscopic Parameter | Value | Reference |

| Absorption Maximum (λmax) | ~363 nm | [5] |

| Isobestic Point | 248 ± 1 nm | [5] |

Vibrational Spectroscopy (Raman)

Raman spectroscopy provides insight into the vibrational modes of the hypoiodite ion, offering structural information.[4]